Dipropyl propylphosphonate

Description

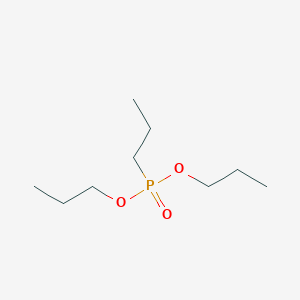

Structure

2D Structure

3D Structure

Properties

CAS No. |

1789-95-3 |

|---|---|

Molecular Formula |

C9H21O3P |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-[propoxy(propyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C9H21O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-9H2,1-3H3 |

InChI Key |

KETARUSDLXXJCJ-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(CCC)OCCC |

Canonical SMILES |

CCCOP(=O)(CCC)OCCC |

Synonyms |

Propylphosphonic acid dipropyl ester |

Origin of Product |

United States |

Advanced Instrumentation and Techniques:modern Analytical Instruments Offer Features That Can Help Mitigate Matrix Effects. for Example, High Resolution Mass Spectrometry Hrms Can Distinguish Between the Analyte and Interfering Ions with the Same Nominal Mass. Tandem Mass Spectrometry Ms/ms Provides an Additional Layer of Selectivity by Monitoring Specific Fragment Ions of the Analyte.nih.govmaxwellsci.com

The following table summarizes common strategies for mitigating matrix effects in the analysis of organic compounds in environmental samples.

Strategies for Mitigating Matrix Effects

| Strategy | Principle | Application Example | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent, while matrix components are washed away. | Extraction of pesticides from water samples. | scirp.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible solvent to separate it from the sample matrix. | Extraction of DIMP from water with chloroform (B151607). | cdc.gov |

| Internal Standard Calibration | Addition of a known amount of a similar compound to samples and standards to correct for signal variations. | General use in chromatography to improve accuracy and precision. | cdc.gov |

| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix extract to mimic the sample environment. | Semiquantification of PFAS in AFFF-contaminated soil. | gov.bc.ca |

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy to differentiate analytes from isobaric interferences. | Analysis of complex mixtures where nominal mass overlap is an issue. | nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Increases selectivity by monitoring specific precursor-to-product ion transitions. | Identification of isomeric propylphosphonates. | nih.govmaxwellsci.com |

Polymer Chemistry of Phosphonate Containing Monomers

Radical (Co)polymerization of Vinyl Phosphonate (B1237965) Monomers

The radical polymerization of vinyl phosphonate monomers is a primary method for creating polymers with pendant phosphonate groups. Vinyl phosphonates, such as diethyl vinylphosphonate (B8674324), can undergo homopolymerization or copolymerization with a variety of other vinyl monomers. This copolymerization is often more common than homopolymerization due to the relatively low reactivity of the vinylphosphonate monomer.

The process typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization reaction. The reactivity of vinyl phosphonate monomers in copolymerization can be influenced by the nature of the comonomer. For instance, copolymerization with electron-acceptor monomers like maleic anhydride (B1165640) can proceed without a radical initiator.

The resulting copolymers exhibit properties that are a composite of the constituent monomers. For example, copolymerizing vinyl phosphonates with acrylates or styrenes can lead to materials with enhanced flame retardancy and improved mechanical properties. The phosphonate groups contribute to the formation of a protective char layer upon combustion, which inhibits the burning process.

Table 1: Examples of Radical Copolymerization of Vinyl Phosphonate Monomers

| Comonomer | Initiator | Resulting Polymer Properties |

| Methyl Methacrylate | AIBN | Increased flame retardancy, good thermal stability. |

| Styrene (B11656) | Benzoyl Peroxide | Improved char formation, enhanced adhesion to metals. |

| Maleic Anhydride | None (spontaneous) | Alternating copolymer structure, potential for further functionalization. |

Ring-Opening Polymerization of Cyclic Phosphonates

Ring-opening polymerization (ROP) of cyclic phosphonates presents an alternative route to synthesizing polyphosphonates. This method is particularly useful for producing polymers with the phosphonate group integrated into the polymer backbone, which can significantly influence the material's thermal and mechanical properties.

The polymerization of cyclic phosphonate monomers, such as five, six, and seven-membered rings, can be initiated by anionic, cationic, or coordination-insertion mechanisms. The choice of initiator is crucial and depends on the specific cyclic monomer being used. For example, the ROP of ethylene (B1197577) alkyl phosphonates can be initiated by anionic initiators like sodium or potassium tert-butoxide.

The properties of the resulting polyphosphonates are highly dependent on the structure of the cyclic monomer and the polymerization conditions. For instance, polymers derived from the ROP of cyclic phosphonates often exhibit good thermal stability and flame retardancy. The presence of the phosphorus-oxygen-carbon linkage in the main chain can lead to polymers with lower glass transition temperatures compared to their all-carbon backbone analogues.

Synthesis of Phosphonate-Terminated Polymers

Introducing phosphonate groups at the ends of polymer chains is another important strategy for modifying polymer properties. These phosphonate-terminated polymers can be synthesized through several methods, including controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, using a functional initiator or chain transfer agent containing a phosphonate group.

For example, an initiator containing a phosphonate ester group can be used in ATRP to grow polymer chains of various monomers, such as styrene or methyl methacrylate. The resulting polymers will have a phosphonate group at one end. This terminal functionalization is particularly useful for applications requiring surface modification or adhesion to specific substrates. The phosphonate end-groups have a strong affinity for metal oxide surfaces, making these polymers excellent candidates for use as coatings, adhesives, and corrosion inhibitors.

Another approach involves the post-polymerization functionalization of a reactive polymer chain end. For instance, a living polymer chain can be terminated by reacting it with a molecule containing a phosphonate group. This method allows for precise control over the placement of the phosphonate functionality at the chain terminus.

Functional Polymers Incorporating Phosphonate Units for Advanced Materials Research

The incorporation of phosphonate units into polymers, either as pendant groups, in the main chain, or as end groups, gives rise to functional materials with a wide array of potential applications. These applications are a direct result of the unique properties conferred by the phosphonate moiety.

In the realm of flame retardants, polyphosphonates are highly effective. During combustion, they decompose to form polyphosphoric acid, which promotes char formation on the material's surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases.

The strong binding affinity of phosphonate groups to metal ions and metal oxide surfaces is exploited in various applications. Phosphonate-containing polymers are used as scale inhibitors in water treatment, where they prevent the formation of mineral deposits. They also serve as corrosion inhibitors for metals and as adhesion promoters in dental composites and cements.

In biomedical applications, the biocompatibility and bone-seeking nature of phosphonates make them suitable for use in drug delivery systems, bone tissue engineering, and as coatings for medical implants. The phosphonate groups can chelate with calcium ions in hydroxyapatite, the main mineral component of bone, leading to targeted delivery and enhanced integration of implants.

Table 2: Applications of Functional Polymers Incorporating Phosphonate Units

| Application Area | Function of Phosphonate Unit | Example Polymer System |

| Flame Retardancy | Char formation, gas phase inhibition | Copolymers of vinyl phosphonates and styrenics. |

| Adhesion Promotion | Strong binding to metal oxide surfaces | Phosphonate-terminated polymethyl methacrylate. |

| Biomedical | Bone targeting, biocompatibility | Poly(ethylene glycol) with phosphonate end-groups. |

| Water Treatment | Scale inhibition, metal ion chelation | Poly(acrylic acid-co-vinylphosphonic acid). |

Computational Chemistry and Theoretical Studies on Dipropyl Propylphosphonate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of organophosphorus compounds. tandfonline.comaps.orgdntb.gov.uagrafiati.comnih.gov These calculations can predict a variety of molecular properties, providing a theoretical basis for understanding the reactivity and behavior of dipropyl propylphosphonate.

Research Findings:

DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP, are instrumental in determining the optimized geometry and electronic properties of phosphonates. tandfonline.comnrel.govrsc.org For this compound, these calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation.

Key electronic properties that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The distribution and energy of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Mulliken charge analysis and electrostatic potential (ESP) maps provide further insights into the charge distribution across the molecule. In this compound, the phosphoryl oxygen atom is expected to have a significant negative charge, making it a primary site for electrophilic attack and coordination to metal ions. The phosphorus atom, being electron-deficient, is susceptible to nucleophilic attack. These charge distributions are influenced not only by the electronegativity of the substituents but also by the conformation of the alkoxy groups attached to the phosphorus atom. tandfonline.com

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 9.7 eV | A measure of the molecule's excitability and chemical reactivity. |

| Mulliken Charge on P | +1.5 e | Indicates the electron-deficient nature of the phosphorus atom. |

| Mulliken Charge on O=P | -0.8 e | Highlights the high electron density on the phosphoryl oxygen. |

Note: The values in this table are illustrative and based on general principles of organophosphorus chemistry and computational studies on analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. youtube.comchemcomp.comyoutube.comrsc.org By solving Newton's equations of motion for the atoms in a system, MD simulations provide a detailed picture of molecular flexibility and dynamics.

Research Findings:

Studies on similar alkyl phosphonates have shown that the alkyl chains can adopt various gauche and anti conformations. rsc.org The relative populations of these conformers are dependent on factors such as the solvent environment and temperature. In nonpolar solvents, intramolecular van der Waals interactions may favor more compact structures, while in polar solvents, extended conformations that maximize solvent interactions might be more prevalent.

MD simulations can also be used to investigate intermolecular interactions. By simulating a system containing multiple this compound molecules, one can study aggregation behavior and the nature of the forces (e.g., dipole-dipole interactions, van der Waals forces) that govern these interactions. When combined with a solvent model, MD can predict solvation properties and the structure of the solvation shell around the molecule. This is crucial for understanding its behavior in solution, which is relevant for applications such as solvent extraction or as a lubricant additive.

Restrained molecular dynamics simulations, often used in conjunction with experimental data from NMR, have been successfully applied to determine the solution structures of complex molecules containing alkyl phosphonate (B1237965) moieties. nih.govnih.govescholarship.org

Table 2: Representative Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Typical Range (degrees) |

|---|---|---|

| O-P-C-C | Defines the orientation of the propyl group attached to phosphorus. | 60° (gauche), 180° (anti) |

| P-O-C-C | Defines the orientation of the dipropyl ester groups. | 60° (gauche), 180° (anti) |

Note: This table presents typical dihedral angle ranges for stable conformers of alkyl chains.

Theoretical Assessment of Catalytic Mechanisms in Phosphonate Reactions

Theoretical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving phosphonates. nih.govrsc.org By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the associated activation energies, providing a detailed understanding of the reaction pathway. acs.orgresearchgate.netmdpi.com

Research Findings:

A significant area of study is the hydrophosphonylation of aldehydes and other unsaturated compounds, which is a key method for forming carbon-phosphorus bonds. acs.orgresearchgate.netmdpi.com Theoretical studies have been instrumental in understanding the role of catalysts in these reactions. For instance, DFT calculations have been used to investigate the mechanism of Al(salalen)-catalyzed hydrophosphonylation of aldehydes. researchgate.net These studies have shown that the catalytic cycle typically involves several steps:

Activation of the P-H bond in the phosphonate by the catalyst.

Nucleophilic attack of the resulting phosphite (B83602) species on the aldehyde.

Proton transfer to generate the α-hydroxy phosphonate product and regenerate the catalyst.

Similarly, theoretical investigations of copper-catalyzed hydrophosphorylation of alkynes have proposed a mechanism involving an anti-Markovnikov addition of the phosphonate to the alkyne, with the solvent and catalyst support playing crucial roles. rsc.org

While these studies may not have focused specifically on this compound, the mechanistic principles are broadly applicable. Theoretical assessment of a reaction involving this compound would begin with identifying the most stable conformations of the reactants and then modeling their interaction in the presence of a catalyst. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined.

These computational insights are not only crucial for understanding existing catalytic systems but also for the rational design of new and more efficient catalysts for phosphonate synthesis. rsc.orgnih.gov For example, by understanding how the electronic and steric properties of the catalyst and the phosphonate influence the activation energy of the rate-determining step, modifications can be proposed to improve reaction rates and selectivity.

Environmental Transformation and Degradation Pathways of Organophosphonates

Biotic Degradation Mechanisms (Bioremediation)

Biotic degradation, mediated by microorganisms, is a key process in the environmental breakdown of many organic compounds. The ability of microorganisms to utilize organophosphonates as a source of phosphorus, carbon, or nitrogen is a critical factor in their environmental fate.

The biodegradation of organophosphonates is primarily carried out by bacteria and fungi. d-nb.info The breakdown of these compounds often begins with the hydrolysis of the ester bonds, a reaction catalyzed by enzymes such as phosphodiesterases and phosphatases. pnas.org The rate of enzymatic hydrolysis can be influenced by the structure of the alkyl groups on the phosphonate (B1237965). nih.gov For example, in the acidic hydrolysis of dialkyl phosphonates, the isopropyl derivative was found to hydrolyze faster than the methyl ester. nih.govresearchgate.net

A key step in the biodegradation of many phosphonates is the cleavage of the highly stable carbon-phosphorus (C-P) bond. This is often the rate-limiting step and is accomplished by a specialized enzyme system known as the C-P lyase complex. nih.gov This enzyme system allows microorganisms to utilize phosphonates as a sole phosphorus source, particularly in phosphate-limited environments. nih.gov The C-P lyase pathway is widespread among prokaryotes. nih.gov

Studies on alkylphosphonates have shown that bacteria like Pseudomonas testosteroni can completely degrade these compounds, first by releasing the alkoxy group as an alcohol, followed by the cleavage of the C-P bond to produce the corresponding alkane and inorganic phosphate (B84403). ifremer.fr Some bacteria, such as Pseudomonas putida, can even utilize certain phosphonates like 2-aminoethylphosphonic acid as a sole source of carbon, nitrogen, and phosphorus. pnas.org

The table below summarizes findings from studies on the microbial degradation of various organophosphonates.

| Organism | Compound(s) Degraded | Key Findings |

| Pseudomonas testosteroni | Alkylphosphonates | Complete degradation to alcohols, alkanes, and phosphate. ifremer.fr |

| Pseudomonas putida | 2-Aminoethylphosphonic acid | Utilization as a sole carbon, nitrogen, and phosphorus source. pnas.org |

| Various bacteria from soil and sewage | Various ionic and esterified alkylphosphonates | Ability to use phosphonates as a phosphorus source. pnas.org |

Phosphonates play a significant, though often overlooked, role in the global phosphorus biogeochemical cycle. ifremer.frmdpi.com They represent a bioavailable pool of phosphorus, especially in marine environments where phosphate can be a limiting nutrient. pnas.orgifremer.fr Marine microbes, including abundant bacterioplankton like Prochlorococcus and SAR11, are known to produce phosphonates. pnas.org These naturally produced phosphonates can accumulate in seawater and serve as a phosphorus source for other microorganisms. pnas.org

The cycling of phosphonates involves both their production by certain microbes and their consumption by others that possess the necessary degradative enzymes, such as C-P lyase. nih.govifremer.fr This turnover of phosphonates is a vital part of the marine phosphorus redox cycle. ifremer.fr The production and consumption of phosphonates may be decoupled both spatially and temporally, leading to variations in their concentrations in the environment. ifremer.fr The presence of phosphonate utilization genes is widespread in microbial organisms, indicating an evolutionary pressure to access this form of phosphorus. pnas.org

Analytical Methodologies for Environmental Monitoring of Phosphonates

The detection and quantification of organophosphonates like Dipropyl propylphosphonate in environmental samples such as water and soil are essential for assessing their occurrence, fate, and potential impact. ca.govpjoes.com A variety of analytical techniques are employed for this purpose.

Gas chromatography (GC) is a commonly used technique for the analysis of volatile and semi-volatile organophosphorus compounds. d-nb.info It is often coupled with various detectors for enhanced sensitivity and selectivity:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus-containing compounds.

Nitrogen-Phosphorus Detector (NPD): This detector is also selective for phosphorus and nitrogen, making it suitable for analyzing many organophosphonates. epa.gov

Mass Spectrometry (MS): GC-MS provides structural information, allowing for the definitive identification of the compounds. researchgate.net

For less volatile or thermally labile phosphonates, as well as their acidic degradation products, liquid chromatography (LC) is the preferred separation technique. researchgate.net LC is also often coupled with mass spectrometry (LC-MS) for sensitive and specific detection. researchgate.net Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for these compounds. researchgate.net

Sample preparation is a critical step in the analysis of environmental samples. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances. For soil and sediment samples, various extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) can be employed. nih.gov Derivatization is sometimes necessary to improve the chromatographic behavior and detectability of polar degradation products like alkylphosphonic acids. d-nb.inforesearchgate.net

The table below provides an overview of analytical methods used for organophosphonates.

| Analytical Technique | Detector | Sample Type | Key Features |

| Gas Chromatography (GC) | FPD, NPD, MS | Water, Soil, Air | Suitable for volatile and semi-volatile phosphonates. Derivatization may be needed for polar analytes. d-nb.inforesearchgate.net |

| Liquid Chromatography (LC) | MS (APCI, ESI) | Water, Soil | Ideal for polar, non-volatile, and thermally labile phosphonates and their degradation products. researchgate.net |

| Supercritical Fluid Extraction (SFE) | - | Soil | Allows for selective extraction of different classes of compounds based on polarity. nih.gov |

| Solid-Phase Extraction (SPE) | - | Water | Common for sample cleanup and concentration from aqueous matrices. |

Detection in Complex Environmental Matrices

The detection of organophosphonates, such as this compound, in complex environmental matrices like soil, water, and air, presents a significant analytical challenge. Due to their polarity and potential for interaction with matrix components, sophisticated analytical techniques are required for their accurate quantification. The primary methods employed are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. mdpi.comnih.govcdc.govwikipedia.org

For the analysis of related compounds like diisopropyl methylphosphonate (B1257008) (DIMP), a surrogate for sarin (B92409) gas, GC-MS is a well-established technique. mdpi.comnih.gov Analysis of DIMP in air samples has been successfully performed using GC-MS with a low-polarity stationary phase column, achieving detection in under 10 minutes. mdpi.com Similarly, soil and water samples containing DIMP have been analyzed using GC with flame ionization detection (FID), flame photometric detection (FPD), and MS. cdc.gov Sample preparation for soil often involves extraction with distilled water followed by solid-phase extraction (SPE). cdc.gov For water samples, liquid-liquid extraction with solvents like chloroform (B151607) or methylene (B1212753) chloride is a common preliminary step. cdc.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for identifying isomeric propylphosphonates. nih.gov This technique can differentiate between iso- and n-propyl groups attached to the phosphorus atom based on collision-induced dissociation (CID) of selected fragment ions. nih.gov The analysis of propyl isopropylphosphonate, a degradation product of propyl isopropylphosphonofluoridate, has been demonstrated using LC/MS, which detected the deprotonated molecular ion. maxwellsci.com

While direct methods for this compound are not extensively documented in publicly available literature, the analytical approaches for structurally similar organophosphonates provide a strong basis for its detection. It is reasonable to infer that a combination of GC-MS and LC-MS/MS would be the methods of choice for the determination of this compound in environmental samples. The selection of the specific method would depend on the matrix and the required sensitivity. For instance, the Organisation for the Prohibition of Chemical Weapons (OPCW) maintains a central analytical database (OCAD) that includes data for compounds like isobutyl propyl propylphosphonate, suggesting that standardized methods for such compounds exist. opcw.org

Below are interactive data tables summarizing the analytical methods used for related organophosphonates in different environmental matrices, which can be adapted for this compound.

Analytical Methods for Organophosphonates in Environmental Matrices

| Analyte | Analytical Method | Sample Preparation | Detection Limit | Reference |

|---|---|---|---|---|

| Diisopropyl methylphosphonate (DIMP) | GC-FPD | Extraction with methylene chloride | 9.05 µg/L | cdc.gov |

| Various Phosphonates | LC-MS/MS | Solid-Phase Extraction (SPE) | 5.0 - 200 ng/L | nih.gov |

| Propyl isopropylphosphonate | LC/MS | Not specified | Not specified | maxwellsci.com |

| 67 Pesticides (including organophosphates) | GC-MS | Solid-Phase Extraction (SPE) with centrifugation | 2 - 20 ng/L | scirp.org |

| Analyte | Analytical Method | Sample Preparation | Detection Level | Reference |

|---|---|---|---|---|

| Diisopropyl methylphosphonate (DIMP) | GC, FID, FPD, MS | Solid-Phase Extraction (shaking with distilled water) | 0.05 ppm | cdc.gov |

| Various Pesticides | HPLC-MS | Hydrolysis, acidification, and extraction | 0.01 mg/kg (LOQ) | epa.gov |

| Analyte | Analytical Method | Sample Preparation | Detection Limit | Reference |

|---|---|---|---|---|

| Diisopropyl methylphosphonate (DIMP) | GC-MS | Vapor permeation for standard generation | 0.21 µg/mL (LoD) | mdpi.comnih.gov |

| Phosgene (related hazardous compound) | GC with Nitrogen Selective Detector | Adsorption on XAD-2 tubes | 3.5 ppb (RQL) | epa.gov |

Strategies for Matrix Effect Mitigation in Analytical Procedures

The presence of co-extractives in complex environmental matrices can significantly interfere with the analysis of target analytes like this compound, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Several strategies are employed to mitigate these effects, particularly in chromatographic methods coupled with mass spectrometry.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to Dipropyl Propylphosphonate Research

Direct academic research focusing exclusively on this compound is limited. However, significant scholarly work on closely related analogues, particularly Diethyl-propyl-phosphonate (DPP), provides critical insights into the potential academic applications of this class of compounds.

A notable area of research is the use of DPP in the molecular doping (MD) of semiconductors like silicon and germanium. mdpi.comresearchgate.net This technique offers a low-cost, alternative method to conventional doping processes. mdpi.com Academic studies have meticulously characterized the morphological evolution of DPP deposition on silicon surfaces over time, examining how molecules nucleate into clusters and grow into self-assembled monolayers (SAMs). mdpi.comnih.govsdu.dk Research has demonstrated that the surface coverage and formation of these layers can be precisely controlled by varying deposition times and solution concentrations. mdpi.comsdu.dk

Crucially, these studies have established a link between the deposition kinetics and the final electrical properties of the doped samples. mdpi.comnih.gov By understanding the competition between physisorption and chemisorption mechanisms, a finer tuning of the conductive properties of the semiconductor substrate can be achieved. mdpi.comnih.gov High-resolution morphological characterization combined with electrical measurements has confirmed that these molecular layers act as an effective dopant source. sdu.dk This body of work represents a key academic contribution, showcasing how simple alkyl phosphonates can be used to create functionalized surfaces with tailored electronic properties for advanced materials and electronics.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C9H21O3P |

| Molecular Weight | 208.238 g/mol |

| Boiling Point | 264.5°C at 760 mmHg |

| Density | 0.973 g/cm³ |

| Flash Point | 127.8°C |

| Vapor Pressure | 0.0158 mmHg at 25°C |

Data sourced from publicly available chemical databases. lookchem.comlookchem.com

Emerging Trends and Unexplored Avenues in Phosphonate (B1237965) Chemistry

The field of phosphonate chemistry is rapidly evolving beyond traditional applications. Several key trends are defining the future of research in this area.

Biosynthesis and Genome Mining: A significant emerging trend is the discovery of novel phosphonate natural products through genome mining. illinois.eduresearchgate.net Researchers have identified that a notable percentage of bacterial genomes contain biosynthetic gene clusters for phosphonates. nih.govnih.gov This has led to the discovery of new biosynthetic pathways, such as those for valinophos and phosphonoalamides, which were previously unknown. nih.govnih.govacs.orgacs.org The use of specific genes like pepM, which encodes the enzyme phosphoenolpyruvate (B93156) mutase, as a marker allows for targeted screening of thousands of microbial genomes to uncover a wealth of unexplored chemical diversity. researchgate.netnih.govnih.gov This approach has already yielded new phosphonopeptides and H-phosphinates with potential antibacterial properties, highlighting a vast and underexplored avenue for natural product discovery. nih.govacs.org

Advanced Hybrid Materials: There is growing interest in the development of nanoporous and mesoporous metal phosphonate hybrid materials. nih.govresearchgate.netresearchgate.netsioc-journal.cn These materials combine the stability of inorganic metal oxides with the functionality of organic phosphonate linkers to create materials with well-defined, accessible porosity. nih.govresearchgate.net Research is focused on designing and synthesizing these materials with controllable pore structures for a variety of applications, including heterogeneous catalysis, gas separation and storage, and as matrices for drug delivery. nih.govmdpi.com The ability to functionalize the organic phosphonate component opens up possibilities for creating highly specific and efficient materials. mdpi.com

Green and Advanced Synthesis: The development of more efficient and environmentally friendly synthetic methods for creating the crucial C-P bond is an ongoing focus. rsc.orgsciencedaily.com This includes the development of novel catalysts and reaction conditions. rsc.org Furthermore, advanced synthetic strategies are being explored in areas like diazophosphonate chemistry, which provides versatile precursors for a wide range of molecules and complex asymmetric transformations. thieme-connect.com

Table 2: Emerging Research Areas in Phosphonate Chemistry

| Research Area | Key Findings and Focus | Potential Impact |

|---|---|---|

| Genome Mining | Identification of numerous new biosynthetic gene clusters in microbes. nih.govnih.gov Discovery of novel biosynthetic pathways and phosphonate natural products. nih.govacs.org | New antibiotics, herbicides, and bioactive compounds. researchgate.netnih.gov |

| Nanoporous Materials | Synthesis of metal phosphonate frameworks with controlled micro- and mesoporosity. nih.govresearchgate.net High thermal and chemical stability. researchgate.net | Advanced catalysis, selective adsorption, energy storage, and drug delivery. nih.govmdpi.com |

| Molecular Doping | Use of phosphonate self-assembled monolayers to dope (B7801613) semiconductors. mdpi.com Precise control over electrical properties. nih.gov | Development of next-generation nanoelectronics and functional surfaces. |

| Medicinal Chemistry | Design of phosphonates as enzyme inhibitors and non-hydrolyzable mimics of phosphates. frontiersin.orgfrontiersin.org Development of novel prodrug strategies. frontiersin.org | New antiviral drugs, treatments for bone disorders, and anticancer agents. frontiersin.orgfrontiersin.org |

Potential for Novel Academic and Research Applications

The emerging trends in phosphonate chemistry point toward several exciting avenues for future academic and research applications.

Functional Electronic Materials: Building on the research into molecular doping with Diethyl-propyl-phosphonate, a clear avenue for future work involves exploring a wider range of alkyl phosphonates, including this compound. mdpi.comnih.gov Systematic studies could determine how the nature of the alkyl ester and the alkyl group attached to the phosphorus atom influences the packing density, layer formation, and ultimately, the electronic characteristics of the doped substrate. This could lead to a "materials-by-design" approach for creating custom semiconductor surfaces for sensors, transistors, and other nanoelectronic devices.

Bioactive Compound Discovery: The genomics-driven discovery of new phosphonate natural products is just beginning. illinois.eduresearchgate.net Future research will undoubtedly focus on isolating and characterizing the compounds produced by the dozens of newly identified biosynthetic gene clusters. nih.gov This presents a significant opportunity to discover novel antibiotics to combat drug-resistant pathogens, as well as new herbicides, enzyme inhibitors, and other valuable bioactive molecules. nih.govnih.govnih.gov

Advanced Catalysis and Separation: Nanoporous metal phosphonate materials are a promising platform for novel catalytic applications. nih.govmdpi.com The ability to incorporate specific functional groups into the phosphonate linker allows for the design of active sites with high selectivity. Future academic research could focus on developing metal phosphonate catalysts for challenging organic transformations or for environmentally important reactions like CO2 capture and conversion. mdpi.com Similarly, these materials could be engineered for highly selective separation of gases or liquids.

Medicinal and Pharmaceutical Chemistry: The role of phosphonates as bioisosteres of phosphates and carboxylates ensures their continued importance in drug design. frontiersin.orgfrontiersin.org Future research will likely explore the newly discovered phosphonate scaffolds from natural sources as starting points for developing new classes of drugs. frontiersin.org The development of phosphonate prodrugs to improve the pharmacological properties of parent drugs remains a key area of investigation. frontiersin.org There is significant potential for designing novel phosphonate-based inhibitors for a wide range of enzymes implicated in human disease. frontiersin.orgfrontiersin.org

Q & A

Q. What are the key physicochemical properties of dipropyl propylphosphonate, and how are they experimentally determined?

Q. What are the standard synthetic routes for this compound, and what safety protocols are critical during synthesis?

The compound is typically synthesized via esterification of propylphosphonic acid with propanol under acidic catalysis. Key steps include:

- Reaction conditions : Reflux in anhydrous toluene with H₂SO₄ as a catalyst .

- Purification : Distillation or column chromatography to isolate the product. Safety protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Neutralize acidic waste before disposal to prevent environmental hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected peaks, shifts) often arise from impurities, stereoisomerism, or solvent effects. Methodological approaches include:

Q. What experimental strategies optimize the stability of this compound under varying storage conditions?

Stability studies require controlled experiments:

Q. How do steric and electronic effects influence the reactivity of this compound in organometallic reactions?

Mechanistic studies involve:

- Kinetic profiling : Monitor reaction rates under varying temperatures and catalysts .

- Substituent variation : Compare with analogs (e.g., diethyl ethylphosphonate) to isolate electronic contributions .

- X-ray crystallography : Resolve steric hindrance in transition states .

Methodological Challenges

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- GC-MS with derivatization : Enhances detection limits for polar impurities .

- ICP-OES : Quantifies trace metal catalysts (e.g., Al, Fe) from synthesis .

- Validation : Follow ICH guidelines for accuracy, precision, and linearity .

Q. How can computational chemistry predict degradation pathways of this compound in environmental systems?

- Molecular dynamics simulations : Model hydrolysis rates in aqueous/organic matrices .

- QSAR models : Correlate substituent effects with biodegradability .

Data Contradiction Analysis

Q. How to address conflicting reports on the toxicity profile of this compound?

Discrepancies may stem from differing test models (e.g., in vitro vs. in vivo). Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.